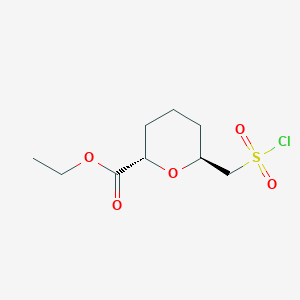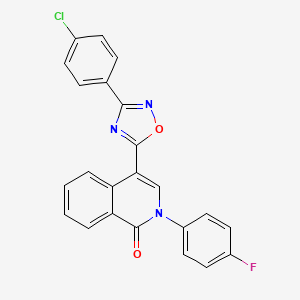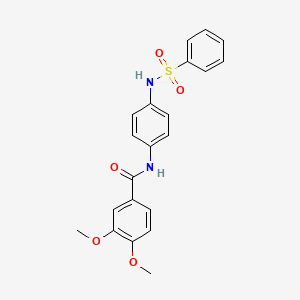![molecular formula C16H14F3NO3S B2898920 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097862-73-0](/img/structure/B2898920.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . It also contains a trifluoromethyl group and a sulfonamide group, which are common functional groups in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran ring system is a fused ring system that includes an oxygen atom . The trifluoromethyl group would add electron-withdrawing character to the molecule, and the sulfonamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups. The benzofuran ring system is aromatic and relatively stable . The trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antioxidant Properties
Benzofuran derivatives, such as the one , have been evaluated for their antioxidant properties . These compounds can scavenge free radicals, which are responsible for oxidative stress leading to cellular damage. Research into the antioxidant capacity of this compound could lead to the development of new drugs that protect against diseases caused by oxidative stress, such as neurodegenerative disorders.
Antiviral Drug Development
Some benzofuran derivatives have shown potential as antiviral agents . The structural complexity of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide may be harnessed to disrupt viral replication processes, offering a pathway for the development of novel antiviral medications.
Anticancer Therapeutics
The anticancer activity of benzofuran compounds has been documented, particularly against ovarian cancer cell lines . This compound’s potential efficacy in disrupting cancer cell proliferation could be explored, contributing to the field of oncology by providing a new class of chemotherapeutic agents.
Synthesis of Heterocyclic Compounds
Benzofuran derivatives are important intermediates in synthesizing various heterocyclic systems . The compound could be used to synthesize isoindoloquinoline derivatives, which are of interest due to their diverse biological activities.
Herbicidal Applications
Certain phthalide derivatives, which are structurally related to benzofuran, are known for their herbicidal properties . Investigating the herbicidal potential of this compound could lead to the development of new agrochemicals that help manage weed growth more effectively.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c17-16(18,19)13-6-2-4-8-15(13)24(21,22)20-9-11-10-23-14-7-3-1-5-12(11)14/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBGWUSSLXDNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2898837.png)
![2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol](/img/structure/B2898839.png)
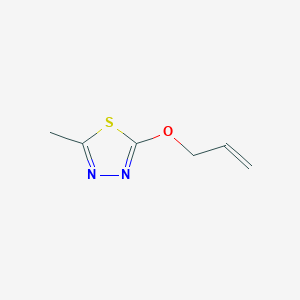
![5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2898841.png)
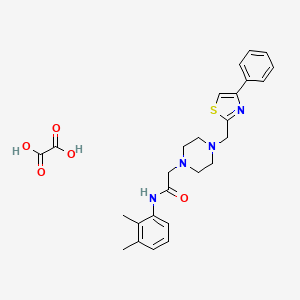
![(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2898844.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
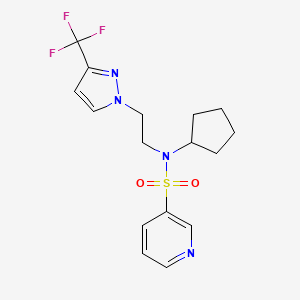
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
